3-(2,5-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
- The triazole intermediate undergoes cyclization with thionyl chloride (SOCl₂) and hydrazine hydrate (N₂H₄·H₂O) to form the oxadiazole ring.
- The sulfur atom from the triazole becomes part of the oxadiazole ring.
Functionalization:
- The phenyl and dimethylphenyl groups are introduced through suitable reagents.
Industrial Production
Industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods. Detailed industrial processes are proprietary, but academic research provides insights.
Preparation Methods
Synthetic Routes
The synthesis of Compound X involves several steps
-
Formation of the Triazole Ring:
- Start with 2,5-dimethoxyaniline.
- React it with 3,4-dimethylbenzoyl chloride to form a triazole intermediate.
- The triazole ring is essential for Compound X’s structure.
Chemical Reactions Analysis
Compound X can participate in various reactions:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction with hydrogen gas (H₂) and a catalyst yields the corresponding amine.
Substitution: The phenyl and dimethylphenyl groups can undergo substitution reactions.
Major Products: The main products are derivatives of Compound X with modified substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Materials Science: It can serve as a building block for designing novel materials.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. it likely affects cellular processes through interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure. Similar compounds include other oxadiazoles and triazoles, but none match its precise arrangement.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-17-10-11-20(14-18(17)2)32-26(19-8-6-5-7-9-19)29-30-27(32)36-16-24-28-25(31-35-24)22-15-21(33-3)12-13-23(22)34-4/h5-15H,16H2,1-4H3 |
InChI Key |
UOTVFOZDORFUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
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